3-Acetyl-4-(phenylmethoxy)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is characterized by the presence of an indole core substituted with a benzyloxy group at the 4-position and an ethanone group at the 1-position
Preparation Methods
The synthesis of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-benzyloxyindole, which is achieved by reacting indole with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes, including apoptosis and cell proliferation.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group enhances the compound’s binding affinity to these targets, while the indole core facilitates its integration into biological systems. The ethanone group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one can be compared with other indole derivatives, such as:
1-[4-(methoxy)-1H-indol-3-yl]ethan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.
1-[4-(ethoxy)-1H-indol-3-yl]ethan-1-one: Contains an ethoxy group, which affects its solubility and reactivity compared to the benzyloxy derivative.
The uniqueness of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(4-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)14-10-18-15-8-5-9-16(17(14)15)20-11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3 |
InChI Key |
JFYDCVRLRXCYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.